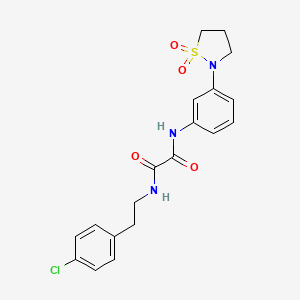

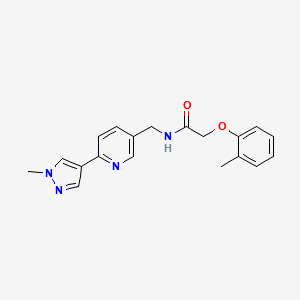

![molecular formula C17H13ClN6S B2873935 3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine CAS No. 896678-45-8](/img/structure/B2873935.png)

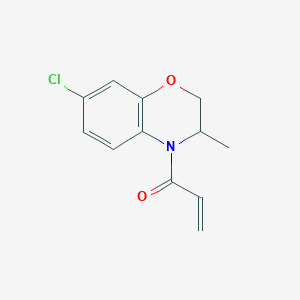

3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re asking about seems to be a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been extensively studied for their potential biological activities, including anticancer properties .

Molecular Structure Analysis

The molecular structure of your compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific substituents you mentioned (4-chlorophenylmethyl and pyridin-3-ylmethylsulfanyl) would be attached to this ring.Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . For example, they can participate in cyclization reactions, which could potentially lead to the formation of new rings .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Generally, pyrimidine derivatives exhibit a wide range of properties due to the versatility of the pyrimidine ring .Applications De Recherche Scientifique

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibiting CDK2 can halt the proliferation of cancer cells, making it a promising target for anticancer drugs. A study has shown that derivatives of triazolopyrimidine, including compounds similar to the one , exhibit significant cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been synthesized for their antimicrobial properties. These compounds have been tested against a range of microorganisms and have shown effectiveness in inhibiting bacterial growth. The structural similarity of 3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine to these derivatives suggests potential as a novel antimicrobial agent .

Enzymatic Activity Modulation

The triazolopyrimidine scaffold is known to interact with various enzymes, modulating their activity. This interaction can be harnessed to design enzyme inhibitors or activators, depending on the therapeutic need. The compound could be explored for its effects on enzymes that are relevant to diseases such as Alzheimer’s, where enzyme modulation is a key strategy for treatment .

Molecular Modeling and Drug Design

Due to its complex structure, 3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine can serve as a valuable model for computational studies in drug design. Its interactions with various biological targets can be simulated to predict efficacy and optimize drug candidates before synthesis and testing .

Pharmacophore Development

The triazolopyrimidine core of the compound can act as a pharmacophore, the part of a molecule responsible for its biological action. By studying this compound, researchers can identify key features that contribute to its activity and use this information to develop new drugs with improved properties .

Chemical Biology and Probe Development

In chemical biology, researchers use small molecules as probes to understand biological processes3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine could be used to develop probes that help elucidate the function of cellular components or pathways, particularly those related to disease pathogenesis .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division .

Result of Action

The compound’s action results in significant inhibition of cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN6S/c18-14-5-3-12(4-6-14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-2-1-7-19-8-13/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPRVDWSVJEWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

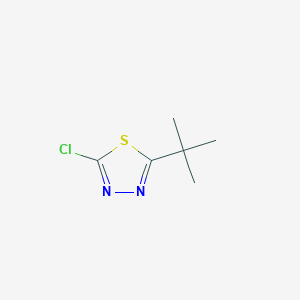

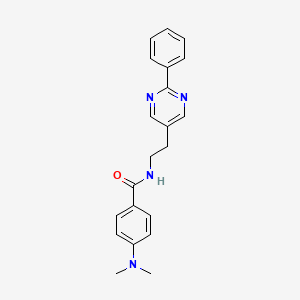

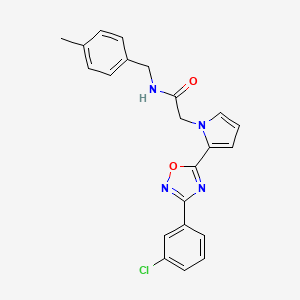

![{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2873853.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)